4-methoxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide
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Overview
Description
4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide is a complex organic compound with a unique structure that includes methoxy, methyl, phenyl, and benzohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with 4-[methyl(phenyl)amino]benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific conditions like elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Phenol, 4-[(4-methoxyphenyl)methylene]amino]
Uniqueness
4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-25(19-6-4-3-5-7-19)20-12-8-17(9-13-20)16-23-24-22(26)18-10-14-21(27-2)15-11-18/h3-16H,1-2H3,(H,24,26)/b23-16+ |
InChI Key |
HRJMFWCHEIGXHZ-XQNSMLJCSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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